Alpha,alpha-dithiocyanato-p-xylene

Description

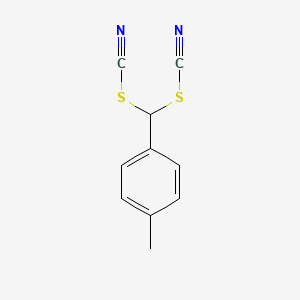

Alpha,alpha'-dithiocyanato-p-xylene, also known as 1,4-bis(thiocyanatomethyl)benzene, is an organic compound featuring a central para-substituted xylene ring with thiocyanate (B1210189) groups attached to each of the methyl carbons. Its structure makes it a subject of interest for its potential applications in polymer science, coordination chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2S2 |

|---|---|

Molecular Weight |

220.3 g/mol |

IUPAC Name |

[(4-methylphenyl)-thiocyanatomethyl] thiocyanate |

InChI |

InChI=1S/C10H8N2S2/c1-8-2-4-9(5-3-8)10(13-6-11)14-7-12/h2-5,10H,1H3 |

InChI Key |

GHDPCIQYBJYSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(SC#N)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Alpha,alpha Dithiocyanato P Xylene

Strategic Precursor Synthesis

The most common and direct route to alpha,alpha-dithiocyanato-p-xylene involves the nucleophilic substitution of a dihalogenated p-xylene (B151628) derivative. Therefore, the efficient synthesis of these precursors is of primary importance.

Synthesis of Alpha,alpha'-Dichloro-p-xylene

Alpha,alpha'-dichloro-p-xylene, also known as 1,4-bis(chloromethyl)benzene, is the most pivotal precursor for the synthesis of this compound. rsc.orgkhanacademy.orgsigmaaldrich.com It is a white crystalline solid at room temperature. khanacademy.org

The primary industrial synthesis of alpha,alpha'-dichloro-p-xylene involves the free-radical chlorination of p-xylene. This reaction is typically initiated by UV light or a chemical initiator and proceeds via a benzylic radical intermediate. The benzylic C-H bonds in p-xylene are significantly weaker than the aromatic C-H bonds, allowing for selective halogenation at the methyl groups. libretexts.orgchemistry.coach The reaction proceeds in two steps, with the formation of alpha-chloro-p-xylene as an intermediate.

Reaction Scheme: p-Xylene + Cl₂ --(UV light/initiator)--> α-chloro-p-xylene + HCl α-chloro-p-xylene + Cl₂ --(UV light/initiator)--> α,α'-dichloro-p-xylene + HCl

Controlling the reaction conditions, such as the stoichiometry of chlorine and reaction time, is crucial to maximize the yield of the dichloro product and minimize the formation of the monochloro intermediate or over-chlorinated products.

Alternative Alpha,alpha'-Functionalization Routes from p-Xylene

While chlorination is the most common method, other functional groups can be introduced at the alpha,alpha'-positions of p-xylene, which can then serve as leaving groups for nucleophilic substitution.

Radical Bromination: Similar to chlorination, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.org This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical, which is stabilized by resonance with the benzene (B151609) ring. libretexts.orgchemistry.coach The resulting alpha,alpha'-dibromo-p-xylene can be a highly reactive substrate for subsequent nucleophilic substitution.

Other Leaving Groups: In principle, other leaving groups could be installed. For example, benzylic alcohols can be synthesized and subsequently converted to tosylates or mesylates. These sulfonates are excellent leaving groups for Sₙ2 reactions. yale.edu However, this multi-step approach is often less direct and economically viable than direct halogenation for producing the precursor for thiocyanate (B1210189) synthesis.

Direct Synthetic Approaches to this compound

The formation of the target compound is achieved by introducing the thiocyanate (-SCN) group, typically via a nucleophilic substitution reaction.

Nucleophilic Displacement Reactions for Thiocyanate Introduction

The most straightforward method for synthesizing this compound is the reaction of alpha,alpha'-dichloro-p-xylene with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). nih.gov This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the thiocyanate anion (SCN⁻) acts as the nucleophile and displaces the chloride ions. khanacademy.orgchemistry.coach

Reaction Scheme: C₆H₄(CH₂Cl)₂ + 2 KSCN → C₆H₄(CH₂SCN)₂ + 2 KCl

The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which can dissolve both the organic substrate and the inorganic salt. The benzylic nature of the carbon-chlorine bond makes it particularly susceptible to Sₙ2 attack. chemistry.coachyoutube.com

Process Optimization and Yield Enhancement Strategies

Several factors can be optimized to improve the yield and efficiency of the thiocyanation reaction.

Phase-Transfer Catalysis (PTC): A significant challenge in this synthesis is the mutual insolubility of the organic substrate (dissolved in an organic solvent) and the inorganic nucleophile (often dissolved in water). Phase-transfer catalysis is a powerful technique to overcome this issue. youtube.com A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium (B224687) bromide), transports the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the alpha,alpha'-dichloro-p-xylene. youtube.commasterorganicchemistry.com This method can lead to faster reaction rates, milder reaction conditions, and higher yields by facilitating contact between the reactants. nih.gov

Reaction Conditions:

Temperature: Moderate heating is often employed to increase the reaction rate, but excessive temperatures can lead to side reactions or decomposition of the product.

Solvent: The choice of solvent is critical. As mentioned, polar aprotic solvents are generally preferred for Sₙ2 reactions.

Stirring: Vigorous stirring is essential, especially in biphasic systems (like those used in PTC), to maximize the interfacial area between the phases and enhance the rate of reaction. masterorganicchemistry.com

The table below summarizes key parameters and their impact on the synthesis.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | Increases reaction rate in biphasic systems | Use of a suitable phase-transfer catalyst (e.g., quaternary ammonium salts). youtube.com |

| Solvent | Affects solubility of reactants and reaction rate | Select a polar aprotic solvent (e.g., DMF, Acetonitrile) for single-phase reactions. nih.gov |

| Temperature | Influences reaction kinetics and side reactions | Optimize temperature to balance reaction speed and product stability. |

| Agitation | Crucial for mass transfer in heterogeneous systems | Employ vigorous stirring to increase interfacial contact. masterorganicchemistry.com |

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

Alternative Solvents: The use of hazardous organic solvents like DMF is a major environmental concern. Research into greener alternatives, such as ionic liquids or even water (in conjunction with PTC), is an active area. nih.govnih.gov Some thiocyanation reactions have been successfully carried out in aqueous media, significantly reducing the environmental impact. nih.gov

Energy Efficiency: Photochemical and electrochemical methods for thiocyanation are emerging as energy-efficient and green alternatives. rsc.orgijsra.net These methods can often be performed at ambient temperature and pressure, reducing the energy consumption of the process. For instance, photoredox catalysis can generate thiocyanate radicals under mild conditions, offering a different mechanistic pathway that avoids harsh reagents. ijsra.net

Atom Economy: The direct C-H functionalization of p-xylene to introduce the thiocyanate groups would be the most atom-economical route, as it would eliminate the need for pre-halogenation. While direct C(sp³)–H thiocyanation is a challenging but advancing field of research, it represents a future direction for a greener synthesis. ijsra.net Mechanochemical methods, which involve solvent-free reactions in a ball mill, also offer a high-efficiency, low-waste alternative for thiocyanation reactions. wisc.edu

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reaction Pathways and Transformational Chemistry of Alpha,alpha Dithiocyanato P Xylene

Reactivity Profiles of the Thiocyanate (B1210189) Functionality

The thiocyanate (-SCN) group is a pseudohalide, known for its ambidentate nature, meaning it can react through either its sulfur or nitrogen atom. researchgate.netalevelchemistry.co.uk This characteristic imparts a diverse range of reactivity to the molecule.

Investigation of Nucleophilic Reactivity

The primary site for nucleophilic attack on organic thiocyanates like alpha,alpha'-dithiocyanato-p-xylene is the benzylic carbon atom, which is attached to the sulfur atom. This reaction typically proceeds via a nucleophilic substitution mechanism, where the thiocyanate group acts as a leaving group. organic-chemistry.orgwikipedia.org Given the benzylic nature of the carbon, this substitution can occur through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with strong nucleophiles in polar aprotic solvents would favor an Sₙ2 displacement.

Benzyl thiocyanates are known to be valuable synthetic intermediates. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The thiocyanate groups can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds, making it a versatile precursor for more complex molecules.

Furthermore, organic thiocyanates can undergo isomerization to the more thermodynamically stable isothiocyanates (R-NCS), a reaction that can be catalyzed by heat or photolytically. wikipedia.orgacs.org This isomerization opens up different reactive pathways, as the isothiocyanate group (-N=C=S) readily reacts with nucleophiles, such as amines and alcohols, at the central carbon atom.

Coordination Chemistry and Ligand Behavior

The thiocyanate group is a well-established and versatile ligand in coordination chemistry, capable of binding to metal centers in several distinct modes. wikipedia.orgncert.nic.in It can coordinate through the nitrogen atom (isothiocyanato, M-NCS), the sulfur atom (thiocyanato, M-SCN), or bridge two metal centers in either an end-on (M-SCN-M) or end-to-end (M-NCS-M) fashion. researchgate.netacs.orgacs.orgresearchgate.net

As a bidentate ligand, alpha,alpha'-dithiocyanato-p-xylene can act as a bridging ligand connecting two metal centers. The flexibility of the p-xylene (B151628) spacer allows for the formation of various supramolecular structures, such as coordination polymers or discrete macrocycles. nih.govyoutube.comresearchgate.net The specific coordination mode adopted depends on several factors, including the hard-soft acid-base (HSAB) properties of the metal ion, steric effects, and the solvent used. acs.org Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co²⁺) tend to favor coordination with the hard nitrogen donor, while soft metal ions (e.g., Ag⁺, Hg²⁺, Pt²⁺) prefer the soft sulfur donor. wikipedia.org

Table 1: Potential Coordination Modes of Alpha,alpha'-dithiocyanato-p-xylene

| Coordination Mode | Description |

| Monodentate | Only one of the two thiocyanate groups coordinates to a metal center. |

| Bidentate Bridging | The two thiocyanate groups bridge two different metal centers, potentially forming 1D, 2D, or 3D coordination polymers. |

| Bidentate Chelating | Both thiocyanate groups coordinate to the same metal center. This is sterically unlikely due to the rigidity of the p-xylene spacer. |

| Mixed Mode | One thiocyanate group coordinates in a thiocyanato (S-bound) mode while the other coordinates in an isothiocyanato (N-bound) mode. |

Cycloaddition and Other Pericyclic Reactions

While organic thiocyanates (R-SCN) themselves are not typically reactive in cycloaddition reactions, their isomeric form, isothiocyanates (R-NCS), are known to participate in such transformations. acs.org Should alpha,alpha'-dithiocyanato-p-xylene isomerize to alpha,alpha'-diisothiocyanato-p-xylene, the resulting C=N double bonds within the isothiocyanate moieties could act as dienophiles or dipolarophiles. For instance, they could undergo [3+2] or [4+2] cycloaddition reactions with suitable partners like azides, nitrones, or dienes to form various five- and six-membered heterocyclic rings. rsc.orgnih.govacs.orgrsc.org However, the direct participation of alpha,alpha'-dithiocyanato-p-xylene in pericyclic reactions is not well-documented and remains a hypothetical pathway pending experimental validation.

Reactions of the p-Xylene Aromatic Moiety

The reactivity of the aromatic ring is influenced by the nature of its substituents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in alpha,alpha'-dithiocyanato-p-xylene has two types of substituents: the methyl groups (-CH₃) and the thiocyanatomethyl groups (-CH₂SCN).

Electrophilic Aromatic Substitution (EAS): Substituents on a benzene ring affect both its reactivity and the orientation of incoming electrophiles. lumenlearning.compitt.edu

Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring via induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. minia.edu.eg

Thiocyanatomethyl Group (-CH₂SCN): The methylene (B1212753) (-CH₂) spacer insulates the thiocyanate group's resonance effects from the aromatic ring. Therefore, its primary influence is a weak electron-withdrawing inductive effect (-I effect), which deactivates the ring slightly compared to toluene. fiveable.melibretexts.org

In alpha,alpha'-dithiocyanato-p-xylene, the two substituents are para to each other. The positions available for substitution are the four hydrogens on the ring, all of which are ortho to one group and meta to the other. The activating effect of the methyl groups will be the dominant directing influence. Thus, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur at the positions ortho to the methyl groups.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. rsc.org The p-xylene ring in this molecule is relatively electron-rich due to the methyl groups, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Oxidative Transformations of the Aromatic Core

The oxidation of p-xylene and its derivatives is an industrially significant process, often aimed at producing terephthalic acid. csic.esresearchgate.netmdpi.comrsc.orggoogle.com The oxidation of alpha,alpha'-dithiocyanato-p-xylene can be expected to affect multiple sites on the molecule, depending on the strength and nature of the oxidizing agent.

Oxidation of Methyl Groups: Strong oxidizing agents like potassium permanganate (B83412) or hot nitric acid can oxidize the methyl groups to carboxylic acids.

Oxidation of Benzylic Carbons: The benzylic C-H bonds of the -CH₂SCN groups are also susceptible to oxidation.

Oxidation of the Aromatic Ring: Under very harsh conditions, the aromatic ring itself can be oxidized, potentially leading to ring-opening and the formation of smaller aliphatic acids.

Oxidation of Sulfur: The sulfur atom in the thiocyanate group can be oxidized to various sulfur oxides or sulfonic acids.

Table 2: Potential Products from the Oxidation of Alpha,alpha'-dithiocyanato-p-xylene

| Oxidizing Agent | Potential Product(s) | Target Site(s) |

| Mild (e.g., MnO₂) | 4-(Thiocyanatomethyl)benzaldehyde | One -CH₃ group |

| Strong (e.g., hot KMnO₄, HNO₃) | 4-(Thiocyanatomethyl)benzoic acid | One -CH₃ group |

| Strong, prolonged | Terephthalic acid, various sulfur oxides | Both -CH₃ and -CH₂SCN groups, aromatic ring |

| Ozone/UV | Terephthalic acid, other degradation products | Aromatic ring, side chains mdpi.com |

Polymerization Chemistry and Macromolecular Formation

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research findings or detailed data could be located regarding the polymerization chemistry and macromolecular formation of alpha,alpha-dithiocyanato-p-xylene. The performed searches for the polymerization of this specific compound, as well as for related aryl dithiocyanates and p-xylene thiocyanate compounds in polymer synthesis, did not yield any relevant results describing its behavior as a monomer or its pathways for forming polymeric structures.

General information on the polymerization of related p-xylene derivatives, such as p-xylene and α,α'-dihalo-p-xylenes, indicates they can be precursors to poly(p-xylylene)s. wikipedia.org Similarly, research exists on the reactivity of the thiocyanate functional group in various chemical contexts, including its use in creating coordination polymers mdpi.com or its reactivity in the presence of other functional groups. nih.govarkat-usa.orgnih.gov However, this body of research does not extend to the specific polymerization behavior of this compound.

Consequently, detailed research findings, reaction mechanisms, and data tables concerning the macromolecular formation from this compound are not available in the reviewed sources.

Advanced Spectroscopic Characterization of Alpha,alpha Dithiocyanato P Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise molecular structure of alpha,alpha'-dithiocyanato-p-xylene in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

In ¹H NMR, the high symmetry of the para-substituted benzene (B151609) ring results in a simplified spectrum. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The methylene (B1212753) protons (CH₂) adjacent to the thiocyanate (B1210189) group produce another distinct singlet. The integration of these signals confirms the proton count of the aromatic ring versus the methylene groups.

In ¹³C NMR spectroscopy, the symmetry of the molecule is also evident. One signal corresponds to the two equivalent aromatic carbons bonded to the methylene groups, another to the four equivalent aromatic carbons bearing hydrogen atoms, a third to the two equivalent methylene carbons, and a final signal for the carbon atoms of the two equivalent thiocyanate groups. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Alpha,alpha'-dithiocyanato-p-xylene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.40 | Singlet | Aromatic (4H) |

| ¹H | ~4.15 | Singlet | Methylene (4H, -CH₂SCN) |

| ¹³C | ~137 | Singlet | Quaternary Aromatic (C-CH₂) |

| ¹³C | ~129 | Singlet | Aromatic (CH) |

| ¹³C | ~112 | Singlet | Thiocyanate (-SCN) |

| ¹³C | ~35 | Singlet | Methylene (-CH₂SCN) |

| Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of alpha,alpha'-dithiocyanato-p-xylene, offering valuable information about its functional groups.

The most characteristic feature in the IR and Raman spectra is the stretching vibration of the thiocyanate (-S-C≡N) group. This appears as a sharp and intense band in the region of 2140-2160 cm⁻¹. The presence of this band is a definitive indicator of the thiocyanate linkage, as opposed to the isomeric isothiocyanate (-N=C=S) linkage which would exhibit a broader and more intense band at a lower frequency (around 2050-2100 cm⁻¹).

Other significant vibrations include the C-H stretching of the aromatic ring and methylene groups, aromatic C=C stretching bands, and the characteristic out-of-plane C-H bending of the para-substituted benzene ring.

Table 2: Key IR and Raman Vibrational Frequencies for Alpha,alpha'-dithiocyanato-p-xylene

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Methylene C-H Stretch | 3000-2850 | Medium-Weak |

| Thiocyanate (C≡N) Stretch | 2160-2140 | Strong, Sharp |

| Aromatic C=C Stretch | 1615, 1510, 1420 | Medium |

| Methylene Scissoring | ~1450 | Medium |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium |

| p-Substituted C-H Out-of-Plane Bend | 850-800 | Strong |

| C-S Stretch | 750-600 | Weak-Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Alpha,alpha'-dithiocyanato-p-xylene contains a benzene ring, which is a chromophore. The substitution on the ring can influence the absorption maxima (λ_max). Typically, p-xylene (B151628) derivatives exhibit absorption bands in the ultraviolet region, arising from π→π* transitions of the aromatic system.

Table 3: Electronic Spectroscopy Data for Alpha,alpha'-dithiocyanato-p-xylene

| Technique | Parameter | Value |

| UV-Vis Absorption | λ_max | ~260-275 nm |

| Fluorescence | Excitation λ_max | Dependent on absorption |

| Fluorescence | Emission λ_max | Not widely reported |

| Note: Specific values can be highly dependent on solvent polarity. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a powerful tool for determining the exact molecular weight and elemental formula of alpha,alpha'-dithiocyanato-p-xylene. The high accuracy of this technique allows for the unambiguous confirmation of the compound's chemical formula, C₁₀H₈N₂S₂.

In addition to the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern. The cleavage of the benzylic C-S bond is a common fragmentation pathway, leading to the formation of a stable tropylium-like ion or a xylylene fragment. The loss of the thiocyanate radical is another expected fragmentation.

Table 4: HRMS and Fragmentation Data for Alpha,alpha'-dithiocyanato-p-xylene

| Parameter | Value/Fragment | Description |

| Molecular Formula | C₁₀H₈N₂S₂ | - |

| Exact Mass | 220.0129 | Calculated monoisotopic mass |

| Molecular Ion [M]⁺ | m/z 220 | - |

| Major Fragment | m/z 162 | Loss of a thiocyanate radical (•SCN) |

| Major Fragment | m/z 104 | Xylylene dication or related fragment |

| Major Fragment | m/z 58 | Thiocyanate radical ion [SCN]⁺ |

Solid-State Spectroscopic Techniques

While solution-state techniques are common, solid-state analysis can provide information about the compound's crystalline structure and intermolecular interactions. Single-crystal X-ray diffraction would be the definitive method to determine the precise bond lengths, bond angles, and packing arrangement in the crystal lattice. This would reveal the geometry of the thiocyanate group and the planarity of the benzene ring in the solid state. Solid-state NMR and vibrational spectroscopy could also be employed to study the compound's structure and dynamics in its crystalline form, which can differ from its behavior in solution.

Crystallographic Analysis and Supramolecular Organization of Alpha,alpha Dithiocyanato P Xylene

Single-Crystal X-ray Diffraction Studies

As of the latest available data, a specific single-crystal X-ray diffraction study for alpha,alpha'-dithiocyanato-p-xylene has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable for definitively determining its molecular and crystal structure. ugr.es

A hypothetical set of crystallographic data, based on what might be expected from a single-crystal X-ray diffraction experiment, is presented in the table below. This data is for illustrative purposes and awaits experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.80 |

| b (Å) | 10.50 |

| c (Å) | 8.20 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 481.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.520 |

This table presents hypothetical crystallographic data for alpha,alpha'-dithiocyanato-p-xylene and is not based on published experimental results.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and crystal engineering. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of alpha,alpha'-dithiocyanato-p-xylene have been documented, the potential for their existence is significant. ed.ac.uk

The flexibility of the thiocyanate (B1210189) groups and the possibility of different packing arrangements of the molecules in the crystal lattice could give rise to multiple polymorphic forms. Crystal engineering principles suggest that by varying crystallization conditions such as solvent, temperature, and pressure, it might be possible to isolate different polymorphs. The study of polymorphism in this compound would be a fertile ground for research, potentially revealing forms with tailored properties.

Participation in Host-Guest Systems and Clathrate Formation

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. taylorfrancis.comnih.gov The size and shape of alpha,alpha'-dithiocyanato-p-xylene make it a potential candidate for acting as a guest molecule in various host systems, such as cyclodextrins, calixarenes, or metallo-cavitands. nih.govnih.gov The aromatic p-xylene (B151628) core provides a nonpolar surface that can interact favorably with the hydrophobic cavities of these hosts.

The thiocyanate groups could also play a role in the binding, potentially forming specific interactions with the host molecule. For instance, the nitrogen or sulfur atoms of the thiocyanate group could act as hydrogen bond acceptors. The formation of such host-guest complexes, or clathrates, could be used to modify the properties of alpha,alpha'-dithiocyanato-p-xylene, for example, by enhancing its solubility or stability. To date, specific studies on the inclusion of alpha,alpha'-dithiocyanato-p-xylene in host-guest systems have not been reported.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For alpha,alpha'-dithiocyanato-p-xylene, it is anticipated that the crystal structure would be stabilized by a combination of van der Waals forces, π-π stacking interactions between the benzene (B151609) rings, and potentially weaker C-H···N or C-H···S hydrogen bonds involving the thiocyanate groups.

Theoretical and Computational Chemistry Investigations of Alpha,alpha Dithiocyanato P Xylene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in delineating the electronic structure and the intrinsic nature of the chemical bonds within the alpha,alpha'-dithiocyanato-p-xylene molecule. Such studies provide a granular depiction of electron distribution and the interactions of molecular orbitals.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) stands as a robust computational method for probing the electronic characteristics of molecules. For alpha,alpha'-dithiocyanato-p-xylene, DFT calculations have been instrumental in understanding its fundamental properties. While specific DFT studies on this exact molecule are not widely published, the principles of DFT applied to similar structures, such as p-xylene (B151628) and its derivatives, provide a strong framework for prediction. eurjchem.comnih.gov

DFT enables the calculation of various molecular properties that dictate the compound's reactivity and stability. eurjchem.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical determinant of a molecule's kinetic stability, chemical reactivity, and optical properties. eurjchem.comresearchgate.net A larger gap generally implies higher stability and lower reactivity. eurjchem.com

| Molecular Property | Predicted Significance for Alpha,alpha'-dithiocyanato-p-xylene |

| HOMO-LUMO Energy Gap | A significant energy gap would suggest high kinetic stability. |

| Electron Affinity | The thiocyanate (B1210189) groups are expected to increase the electron affinity compared to p-xylene. |

| Ionization Potential | The presence of electronegative sulfur and nitrogen atoms would likely increase the ionization potential. |

| Chemical Hardness | A larger HOMO-LUMO gap would correlate with greater chemical hardness. |

This table is generated based on established principles of DFT and analysis of related molecules, as direct data for alpha,alpha'-dithiocyanato-p-xylene is limited in the provided search results.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a pathway to high-accuracy calculations. nih.govaps.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can be employed to investigate the electronic structure of alpha,alpha'-dithiocyanato-p-xylene. nih.gov These methods are computationally intensive but provide a valuable benchmark for results obtained from DFT. Comparing the geometric parameters, such as bond lengths and angles, derived from ab initio calculations with experimental data from techniques like X-ray crystallography allows for the validation and refinement of the computational models.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling serves as a powerful tool for unraveling the intricate reaction pathways and kinetics associated with alpha,alpha'-dithiocyanato-p-xylene. These simulations can forecast the viability of chemical reactions and pinpoint crucial intermediates and transition states.

Transition State Identification and Reaction Pathway Mapping

The theoretical investigation of reaction mechanisms, such as polymerization or decomposition of alpha,alpha'-dithiocyanato-p-xylene, relies on the identification of transition states and the mapping of reaction pathways on a potential energy surface. Computational chemistry allows for the calculation of activation energies, which are crucial for understanding the temperature dependence and feasibility of a reaction. For instance, the cleavage of the C-S or S-CN bonds would be a primary focus for studying its thermal stability and reactivity.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations provide a means to observe the time-evolution of a molecular system, offering insights into its dynamic behavior and reactivity. digitellinc.comnih.gov By simulating the motions of atoms in alpha,alpha'-dithiocyanato-p-xylene over time, researchers can predict how the molecule interacts with itself and other species. This can be particularly useful for understanding the initial stages of processes like polymerization or its behavior in different solvent environments.

In Silico Prediction of Spectroscopic Signatures

Computational methods are highly effective in forecasting the spectroscopic properties of molecules. These predicted spectra can then be juxtaposed with experimental data for validation and interpretation.

Machine Learning and Data Science in Chemical Research on the Compound

The exploration of alpha,alpha-dithiocyanato-p-xylene and its derivatives can be significantly enhanced through the integration of machine learning (ML) and data science techniques. These approaches are particularly valuable for high-throughput virtual screening, predicting key electronic and physical properties, and establishing structure-property relationships that can guide the synthesis of new materials with desired functionalities. mdpi.comresearchgate.net

Machine learning models, trained on existing experimental and computational data, can predict a range of properties for novel or uncharacterized molecules like this compound. researchgate.net This predictive capability can drastically reduce the time and resources required for laboratory synthesis and characterization.

Illustrative Data for Machine Learning Models:

To train a machine learning model for predicting the properties of organic semiconductor candidates, a dataset containing molecular descriptors and corresponding properties is required. The following table illustrates the type of data that could be compiled for a series of hypothetical derivatives of this compound.

Table 1: Hypothetical Dataset for Machine Learning Predictions of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Power Conversion Efficiency (%) |

| A | 220.31 | -5.8 | -2.5 | 3.3 | 4.5 |

| B | 252.37 | -5.7 | -2.6 | 3.1 | 5.2 |

| C | 284.43 | -5.9 | -2.4 | 3.5 | 4.1 |

| D | 316.49 | -5.6 | -2.7 | 2.9 | 6.0 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Research Findings and Potential Applications:

Research in the broader field of organic electronics has demonstrated the successful application of machine learning in several key areas that are directly relevant to the study of this compound:

High-Throughput Virtual Screening: Machine learning models can be used to rapidly screen vast libraries of virtual compounds. researchgate.netcmu.edu By starting with a core structure like this compound, numerous derivatives with different functional groups can be computationally generated and then evaluated by the ML model for their potential as organic semiconductors. This data-driven approach helps to prioritize the most promising candidates for synthesis. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org

Property Prediction: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the charge injection and transport characteristics of a material, can be predicted with reasonable accuracy by trained ML models. icisequynhon.com Other important properties for organic solar cells, like the predicted power conversion efficiency (PCE), can also be targeted. researchgate.net

Structure-Property Relationship Elucidation: By analyzing the patterns learned by the machine learning model, researchers can gain insights into the complex relationships between the molecular structure of compounds like this compound and their resulting properties. This understanding is crucial for the rational design of new materials with improved performance.

Illustrative Machine Learning Model Performance:

The performance of a machine learning model is typically evaluated using various metrics. The following table provides an example of how the performance of a model trained to predict the band gap of organic semiconductor molecules might be presented.

Table 2: Illustrative Performance of a Machine Learning Model for Band Gap Prediction

| Model | Mean Absolute Error (MAE) (eV) | Root Mean Square Error (RMSE) (eV) | R-squared (R²) |

| Random Forest | 0.15 | 0.20 | 0.85 |

| Gradient Boosting | 0.14 | 0.19 | 0.87 |

| Neural Network | 0.12 | 0.17 | 0.90 |

Note: This table illustrates typical performance metrics and does not represent a specific study on this compound.

The integration of machine learning and data science holds significant promise for advancing the understanding and application of this compound and related organic compounds. By leveraging large datasets and sophisticated algorithms, researchers can accelerate the discovery and optimization of new materials for a variety of electronic applications. acs.orgnih.gov

Derivatives and Structural Analogues of Alpha,alpha Dithiocyanato P Xylene

Modifications and Substitutions on the Thiocyanate (B1210189) Groups

The thiocyanate (-SCN) group is a reactive moiety that can undergo a variety of chemical transformations, allowing for the conversion of alpha,alpha'-dithiocyanato-p-xylene into a range of other derivatives. These reactions primarily target the sulfur-carbon or carbon-nitrogen bonds of the thiocyanate group.

Reduction to Thiols: A significant modification of the thiocyanate group is its reduction to the corresponding thiol (mercaptan). This conversion is a fundamental transformation in organosulfur chemistry. Various reducing agents can be employed for this purpose, including metal-acid combinations like zinc and hydrochloric acid, and catalytic hydrogenation. google.com However, these methods can sometimes be slow or result in low yields. google.com An alternative and efficient method involves the use of an alkali metal, such as sodium, in anhydrous liquid ammonia (B1221849) to selectively cleave the carbon-sulfur bond of the thiocyanate, forming the corresponding thiol upon acidification. google.com Another approach utilizes phosphorus pentasulfide (P₂S₅) in a non-reductive method to convert organic thiocyanates to thiols. beilstein-journals.org The reduction of alpha,alpha'-dithiocyanato-p-xylene would yield p-xylene-alpha,alpha'-dithiol, a key intermediate in the synthesis of various sulfur-containing polymers and macrocycles.

Hydrolysis to Thiocarbamates: Organic thiocyanates can be hydrolyzed to form thiocarbamates. This reaction, known as the Riemschneider thiocarbamate synthesis, provides a pathway to a different class of sulfur- and nitrogen-containing compounds. wikipedia.org

Cycloaddition Reactions: The carbon-nitrogen triple bond of the thiocyanate group can act as a dipolarophile in cycloaddition reactions. For instance, it can react with nitrile oxides in a 1,3-dipolar cycloaddition to form 1,2,4-oxadiazole (B8745197) derivatives. researchgate.netthieme-connect.com Similarly, intramolecular [2+3] cycloaddition reactions between a pendant azide (B81097) group and a thiocyanate group can lead to the formation of fused tetrazole ring systems. acs.org These reactions open up avenues for the synthesis of complex heterocyclic structures derived from alpha,alpha'-dithiocyanato-p-xylene.

Isomerization to Isothiocyanates: Under certain conditions, organic thiocyanates can isomerize to their more stable isothiocyanate (-NCS) counterparts. wikipedia.org This is particularly true for allylic and benzylic thiocyanates. The isomerization of alpha,alpha'-dithiocyanato-p-xylene would lead to the formation of alpha,alpha'-diisothiocyanato-p-xylene, a compound with different reactivity and potential applications, for example, as a monomer in the synthesis of sulfur- and nitrogen-containing polymers.

Table 1: Potential Chemical Transformations of the Thiocyanate Groups in Alpha,alpha'-dithiocyanato-p-xylene

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reduction | Na/NH₃ (l) or Zn/HCl | Thiol (-SH) |

| Hydrolysis | Acid or base catalysis | Thiocarbamate (-S-CO-NH₂) |

| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | 5-substituted 1,2,4-Oxadiazole |

| Isomerization | Heat or catalyst | Isothiocyanate (-NCS) |

Substituted Aromatic Ring Derivatives

Introducing substituents onto the aromatic ring of alpha,alpha'-dithiocyanato-p-xylene can significantly alter its electronic properties and reactivity. The positions available for substitution on the p-xylene (B151628) ring are the 2, 3, 5, and 6 positions.

Nitro-Substituted Derivatives: The nitration of p-xylene and its derivatives has been studied, and it is known that p-xylene can be nitrated to form mono-, di-, and trinitro-p-xylene. mdpi.comnih.govresearchgate.net The nitration of alpha,alpha'-dithiocyanato-p-xylene would likely lead to the introduction of one or more nitro groups onto the benzene (B151609) ring. For instance, nitration could yield 2-nitro-1,4-bis(thiocyanatomethyl)benzene. The presence of the electron-withdrawing nitro group would be expected to decrease the electron density of the aromatic ring, influencing its reactivity in further electrophilic substitution reactions. A related compound, 2-nitro-p-xylene-alpha,alpha'-diol, has been documented. nih.gov The synthesis of nitro-substituted alpha,alpha'-dichloro-p-xylene has also been reported, suggesting that similar derivatives of the dithiocyanato compound are synthetically accessible. google.com

Halogen-Substituted Derivatives: Halogenation of the aromatic ring is another common modification. The reaction of alpha,alpha'-dithiocyanato-p-xylene with halogens such as chlorine or bromine in the presence of a Lewis acid catalyst could introduce halogen atoms onto the ring. The directing effects of the existing substituents would influence the position of halogenation.

Other Substituted Derivatives: Other functional groups can also be introduced onto the aromatic ring using various organic reactions. For example, Friedel-Crafts acylation or alkylation could be employed, although the reactivity would be influenced by the existing thiocyanatomethyl groups. The synthesis of various substituted benzene derivatives is a well-established field, and these methods could potentially be adapted for the modification of alpha,alpha'-dithiocyanato-p-xylene. libretexts.org

Table 2: Potential Aromatic Ring-Substituted Derivatives of Alpha,alpha'-dithiocyanato-p-xylene

| Substituent | Potential IUPAC Name | Expected Influence on Properties |

| Nitro (-NO₂) | 2-Nitro-1,4-bis(thiocyanatomethyl)benzene | Increased electrophilicity of the aromatic ring |

| Chloro (-Cl) | 2-Chloro-1,4-bis(thiocyanatomethyl)benzene | Modified steric and electronic properties |

| Bromo (-Br) | 2-Bromo-1,4-bis(thiocyanatomethyl)benzene | Modified steric and electronic properties |

Isomeric and Positional Analogues

The positional isomers of alpha,alpha'-dithiocyanato-p-xylene, namely the ortho- and meta-isomers, are expected to exhibit different physical and chemical properties due to the different spatial arrangement of the thiocyanatomethyl groups.

alpha,alpha'-Dithiocyanato-o-xylene: In this isomer, the two thiocyanatomethyl groups are on adjacent carbon atoms (1,2-positions) of the benzene ring.

alpha,alpha'-Dithiocyanato-m-xylene: Here, the thiocyanatomethyl groups are separated by one carbon atom on the benzene ring (1,3-positions).

The physical properties of the parent xylene isomers provide some insight into the expected trends for their dithiocyanato derivatives. For the xylenes, the para-isomer has the highest melting point due to its more symmetric structure, which allows for more efficient packing in the crystal lattice. wikipedia.orgdcceew.gov.au A similar trend would be expected for the dithiocyanato-xylenes. The boiling points of the xylene isomers are relatively close to each other. dcceew.gov.au

The reactivity of these isomers can also differ. The proximity of the functional groups in the ortho-isomer might allow for intramolecular reactions or chelation with metal ions. The meta-isomer, with its intermediate spacing, will have properties that are distinct from both the ortho and para isomers.

Table 3: Comparison of Physical Properties of Xylene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| o-Xylene | -25.2 dcceew.gov.au | 144.4 dcceew.gov.au | 0.88 dcceew.gov.au |

| m-Xylene | -47.4 dcceew.gov.au | 139.3 dcceew.gov.au | 0.87 dcceew.gov.au |

| p-Xylene | 13-14 dcceew.gov.au | 137 dcceew.gov.au | 0.86 dcceew.gov.au |

Comparative Studies with Other Alpha,alpha'-Disubstituted p-Xylenes

A comparative analysis of alpha,alpha'-dithiocyanato-p-xylene with other alpha,alpha'-disubstituted p-xylenes, particularly the dihalogenated analogues, reveals the influence of the substituent on the properties and reactivity of the molecule.

Alpha,alpha'-Dichloro-p-xylene and Alpha,alpha'-Dibromo-p-xylene: These compounds are structurally very similar to alpha,alpha'-dithiocyanato-p-xylene, with the thiocyanate groups replaced by chlorine and bromine atoms, respectively. The dichloro and dibromo derivatives are common starting materials in organic synthesis, for example, in the preparation of poly(p-phenylene vinylene) (PPV). sigmaaldrich.com

The reactivity of the benzylic carbon in these compounds is of particular interest. The leaving group ability of the substituent plays a crucial role in nucleophilic substitution reactions. The thiocyanate ion is a good leaving group, comparable to bromide. Therefore, the reactivity of alpha,alpha'-dithiocyanato-p-xylene in Sₙ reactions is expected to be similar to that of alpha,alpha'-dibromo-p-xylene and likely greater than that of alpha,alpha'-dichloro-p-xylene.

Table 4: Comparison of Alpha,alpha'-Disubstituted p-Xylenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Alpha,alpha'-dithiocyanato-p-xylene | C₁₀H₈N₂S₂ | 220.32 | ~110-112 | - |

| Alpha,alpha'-dichloro-p-xylene | C₈H₈Cl₂ | 175.06 sigmaaldrich.com | 98-101 sigmaaldrich.com | 254 sigmaaldrich.com |

| Alpha,alpha'-dibromo-p-xylene | C₈H₈Br₂ | 263.96 | 143-145 | 245 |

Chemical Compounds Mentioned

Advanced Research Applications of Alpha,alpha Dithiocyanato P Xylene in Materials Science and Catalysis

Role as a Monomer in Polymer Synthesis for Advanced Materials

Alpha,alpha'-dithiocyanato-p-xylene serves as a valuable monomer for the synthesis of advanced polymeric materials, particularly poly(p-xylylene)s (PPXs) and related structures. The presence of two reactive thiocyanate (B1210189) groups on the benzylic carbons allows it to participate in various polymerization reactions.

One of the primary routes to PPX polymers involves the in-situ generation of p-quinodimethane intermediates. researchgate.net In this context, alpha,alpha'-dithiocyanato-p-xylene can act as a precursor to the p-quinodimethane monomer. The polymerization of such bifunctional xylylene monomers, often with leaving groups in the alpha and alpha' positions, is a key strategy for producing high-performance polymers. researchgate.net The polymerization mechanism for a related compound, α,α′-bis(tetrahydrothiophenio)-p-xylene dichloride, has been shown to proceed through an elimination reaction to form a quinodimethane intermediate, which then undergoes polymerization. rsc.org A similar pathway can be envisioned for alpha,alpha'-dithiocyanato-p-xylene.

The resulting polymers can exhibit a range of desirable properties, such as high thermal stability and chemical resistance, making them suitable for various advanced applications. Furthermore, the thiocyanate groups can be preserved in the final polymer structure, offering a platform for post-polymerization modification. For example, the synthesis of PPXs with sidechains containing other functionalities has been demonstrated through the reduction of poly(p-phenylene vinylene)s (PPVs). chemrxiv.org This highlights the potential for creating functionalized PPXs starting from monomers like alpha,alpha'-dithiocyanato-p-xylene.

Below is a table summarizing potential polymerization approaches involving alpha,alpha'-dithiocyanato-p-xylene:

| Polymerization Approach | Description | Potential Polymer Properties |

| Precursor to p-Quinodimethane | Thermal or chemical elimination of the thiocyanate groups to form a reactive p-quinodimethane intermediate, which spontaneously polymerizes. | High thermal stability, good mechanical properties, chemical resistance. |

| Polycondensation | Reaction with a suitable comonomer that can react with the thiocyanate groups, leading to a condensation polymer. | Tunable properties based on the comonomer, potential for processability. |

| Post-Polymerization Modification | Incorporation of the thiocyanate groups into the polymer backbone, followed by chemical transformation of these groups to introduce new functionalities. | Functional materials with tailored properties for specific applications, such as anion exchange membranes. chemrxiv.org |

Utilization in Coordination Complexes and Metal-Organic Frameworks (MOFs)

The thiocyanate (-SCN) group is a well-known ambidentate ligand, capable of coordinating to metal ions through either the sulfur or the nitrogen atom. This, combined with the rigid, linear geometry of the p-xylylene spacer, makes alpha,alpha'-dithiocyanato-p-xylene an attractive candidate as an organic linker for the construction of coordination complexes and metal-organic frameworks (MOFs). nih.govtcichemicals.com

While specific MOFs based on alpha,alpha'-dithiocyanato-p-xylene are not yet widely reported, its structural characteristics suggest significant potential. The length and rigidity of the p-xylylene backbone can be used to control the pore size and topology of the resulting framework. The coordinating ability of the terminal thiocyanate groups can lead to the formation of extended one-, two-, or three-dimensional networks when reacted with metal ions or clusters. The synthesis of a NbO-type MOF from a polyyne-coupled di-isophthalate linker demonstrates the utility of linear, functionalized linkers in creating porous materials. nih.gov

The choice of metal ion and reaction conditions would be crucial in directing the final structure and properties of the MOF. For example, the use of different metal precursors could lead to frameworks with varying catalytic, sensing, or adsorption properties. The potential for creating MOFs with tunable characteristics makes this an exciting area for future research.

The following table outlines the properties of alpha,alpha'-dithiocyanato-p-xylene as a potential MOF linker:

| Property | Description | Implication for MOF Synthesis |

| Linker Geometry | Linear and rigid due to the p-xylylene core. | Predictable control over the framework topology and pore dimensions. |

| Coordinating Groups | Two terminal thiocyanate (-SCN) groups. | Ability to bridge metal centers to form extended networks. |

| Coordination Modes | Ambidentate nature of the thiocyanate group allows for coordination through sulfur (thiocyanato) or nitrogen (isothiocyanato), as well as bridging modes. | Potential for structural diversity and the formation of complex network topologies. |

| Flexibility | The methylene (B1212753) groups provide some rotational freedom. | Can influence the final framework structure and its response to guest molecules. |

Exploration in Catalytic Systems (Homogeneous and Heterogeneous)

The chemical reactivity of the thiocyanate groups in alpha,alpha'-dithiocyanato-p-xylene suggests its potential utility in catalytic systems. In homogeneous catalysis, the compound could serve as a ligand for transition metal catalysts. The sulfur and nitrogen atoms of the thiocyanate moieties can coordinate to a metal center, influencing its electronic properties and catalytic activity. The dimeric nature of alpha-chymotrypsin has been shown to affect its catalytic activity, highlighting how the spatial arrangement of active sites can influence catalysis. nih.gov Similarly, the defined distance between the two thiocyanate groups in alpha,alpha'-dithiocyanato-p-xylene could be exploited in the design of bimetallic catalysts or catalysts where the two metal centers work in concert.

In heterogeneous catalysis, alpha,alpha'-dithiocyanato-p-xylene could be used to modify the surface of solid supports. For example, it could be grafted onto silica (B1680970) or alumina (B75360) to introduce sulfur- and nitrogen-containing functional groups, which could act as active sites or as anchoring points for catalytically active metal nanoparticles. The development of metal-polymer nanocomposites, such as those made from poly(chloro-p-xylylene) and silver, for applications in surface-enhanced Raman scattering (SERS) demonstrates the potential for creating functional materials by combining xylylene-based polymers with metals. mdpi.com

Furthermore, the compound itself or its derivatives could potentially act as organocatalysts in certain reactions. The thiocyanate group can participate in a variety of chemical transformations, suggesting that materials derived from alpha,alpha'-dithiocyanato-p-xylene could have intrinsic catalytic activity.

Potential in Supramolecular Assemblies and Functional Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create well-defined, self-assembled structures. The molecular structure of alpha,alpha'-dithiocyanato-p-xylene makes it a promising candidate for the construction of supramolecular assemblies.

The rigid p-xylylene core can promote π-π stacking interactions between adjacent molecules, leading to the formation of ordered aggregates. The polar thiocyanate groups can participate in dipole-dipole interactions, further stabilizing the self-assembled structures. The resulting supramolecular architectures could take the form of fibers, sheets, or other well-defined morphologies. These ordered assemblies could exhibit interesting optical, electronic, or mechanical properties that are not present in the individual molecules.

The self-assembly of such molecules can lead to the formation of functional materials with applications in areas such as sensing, electronics, and drug delivery. The ability to control the self-assembly process by modifying the molecular structure or by changing the environmental conditions (e.g., solvent, temperature) offers a powerful tool for the bottom-up fabrication of advanced materials.

Future Research Directions and Emerging Paradigms for Alpha,alpha Dithiocyanato P Xylene

Development of Novel Synthetic Methodologies

The classical synthesis of alkyl thiocyanates typically involves the reaction of an alkyl halide with a thiocyanate (B1210189) salt. For Alpha,alpha'-dithiocyanato-p-xylene, this would presumably involve the reaction of alpha,alpha'-dihalo-p-xylene with a source of thiocyanate ions. Future research into novel synthetic methodologies could focus on greener and more efficient routes.

Modern synthetic approaches to organic thiocyanates are moving away from traditional methods, which can be harsh and environmentally detrimental. Future investigations for Alpha,alpha'-dithiocyanato-p-xylene could explore these more sustainable alternatives.

Table 1: Potential Novel Synthetic Approaches for Alpha,alpha'-dithiocyanato-p-xylene

| Methodology | Potential Advantages | Key Research Question |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Can a suitable photocatalyst mediate the thiocyanation of a p-xylene (B151628) derivative efficiently? |

| Electrochemistry | Avoidance of stoichiometric chemical oxidants, precise control over reaction potential. | Can electrochemical methods be employed for the selective dithiocyanation of p-xylene precursors? |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for scalability. | Would a continuous flow process improve the yield and purity of Alpha,alpha'-dithiocyanato-p-xylene? |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. | Are there enzymes that could catalyze the formation of the thiocyanate group on a p-xylene scaffold? |

Advanced Characterization Techniques and In Situ Studies

A thorough understanding of the structure-property relationships of Alpha,alpha'-dithiocyanato-p-xylene is a prerequisite for any potential application. While basic characterization would include techniques like NMR and IR spectroscopy, a deeper understanding would require more advanced methods.

Future research would necessitate a comprehensive characterization of the molecule. Should this compound be investigated for applications in materials science, such as in the formation of polymers or coordination polymers, in situ studies during these processes would be crucial.

High-Throughput Experimentation and Screening for New Applications

High-throughput experimentation (HTE) could be a powerful tool to rapidly explore the potential applications of Alpha,alpha'-dithiocyanato-p-xylene. By running a large number of experiments in parallel, researchers could screen for its utility in various domains.

Given the reactive nature of the thiocyanate groups, this compound could be a precursor to a variety of other molecules. HTE could be used to quickly identify promising reaction pathways and products.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The bifunctional nature of Alpha,alpha'-dithiocyanato-p-xylene, with two reactive thiocyanate groups on a rigid aromatic spacer, makes it a potentially interesting building block in materials science. Interdisciplinary research would be key to unlocking this potential.

For instance, the thiocyanate groups could be used as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. The properties of such materials would be highly dependent on the geometry of the Alpha,alpha'-dithiocyanato-p-xylene linker and the chosen metal nodes.

Sustainable Chemistry and Circular Economy Considerations

The p-xylene core of Alpha,alpha'-dithiocyanato-p-xylene is a major commodity chemical, traditionally derived from fossil fuels. A key area of future research from a sustainability perspective would be to connect the synthesis of this compound to the emerging bio-based production of p-xylene.

Furthermore, considering the entire lifecycle of any material derived from Alpha,alpha'-dithiocyanato-p-xylene would be crucial for aligning with the principles of a circular economy. This would involve designing materials that can be easily recycled or degraded back to their constituent parts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.